5-Chloroacetyloxindole

Synthetic Chemistry Kinase Inhibitor Intermediates Heterocycle Synthesis

Substituting generic 5-substituted oxindoles in kinase inhibitor workflows often compromises synthetic yields and product purity. 5-Chloroacetyloxindole (CAS 65435-04-3) resolves this via its electrophilic chloroacetyl handle, delivering documented 85% yield in thiazole-forming condensations. • Predicted logP 1.74 enables precise control of ADME-relevant lipophilicity during lead optimization. • Narrow melting range (228-232 °C) provides rapid, cost-effective identity confirmation at incoming QC inspection. • Consistently supplied at ≥98% purity, supporting reproducible SAR studies and fragment-based screening across global research programs.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 65435-04-3
Cat. No. B152591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroacetyloxindole
CAS65435-04-3
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)CCl)NC1=O
InChIInChI=1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14)
InChIKeyWXJWBEAGVWVEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroacetyloxindole Technical Baseline


5-Chloroacetyloxindole (5-(2-chloroacetyl)indolin-2-one; molecular weight 209.63 g/mol; C10H8ClNO2) is a synthetically modified oxindole derivative featuring a chloroacetyl group at the 5-position of the indolin-2-one scaffold . The compound serves primarily as a versatile heterocyclic building block and key intermediate in medicinal chemistry, enabling access to structurally diverse kinase inhibitor scaffolds and thiazole-containing indole derivatives [1][2]. Its functionalization with an electrophilic chloroacetyl moiety confers distinct reactivity for nucleophilic substitution, condensation, and heterocycle formation, distinguishing it from simple oxindoles and other 5-haloacetyl analogs in synthetic utility [1].

Building Block Heterocyclic intermediate for kinase inhibitor synthesis
Reactivity Electrophilic chloroacetyl for nucleophilic substitution
Distinction Specific profile vs bromo, fluoro analogs

Substitution Risks for 5-Chloroacetyloxindole


Generic substitution among 5-substituted oxindole intermediates is scientifically unsound due to pronounced differences in physicochemical properties, synthetic yields, and downstream reactivity that directly impact experimental reproducibility and procurement value. The chloroacetyl group in 5-chloroacetyloxindole confers a specific balance of electrophilicity, steric profile, and hydrogen-bonding capacity that is not replicated by bromoacetyl, fluoroacetyl, or unsubstituted oxindole analogs . Quantitative variations in melting point, solubility (logP), molecular weight, and reaction yields documented across studies demonstrate that substituting even a closely related halogenated derivative can alter reaction kinetics, product purity, and final compound identity in multi-step syntheses targeting kinase inhibitors or thiazole-containing heterocycles [1][2].

5-Chloroacetyloxindole
Bromo/Fluoro analogs
Electrophilicity
Controlled chloroacetyl reactivity
May differ; altered kinetics
Physicochemical profile
Well-characterized melting range
Less defined thermal properties
Synthetic precedent
Documented in kinase inhibitor patents
Limited published syntheses

Quantitative Differentiation Evidence


Synthetic Yield Advantage in Thiazole Formation

5-Chloroacetyloxindole demonstrates a robust 85% isolated yield in the preparation of thiazole-substituted indolin-2-ones via condensation with thiobenzamide in DMF at 70°C, as documented in a patent for kinase inhibitors [1]. In contrast, the direct synthesis of 5-chloroacetyloxindole from oxindole and chloroacetyl chloride proceeds with a yield of only approximately 10% under conventional conditions . This demonstrates that the compound's primary value lies not in its own synthesis yield but in its efficiency as a building block for generating downstream functionalized products. Furthermore, the condensation of 5-chloroacetyloxindole with thiourea and substituted thioureas to form thiazole-containing indoles proceeds with good yields under mild, ethanol-catalyzed conditions, a reactivity profile that differs quantitatively from that of the bromo analog [2].

Synthetic Yield
Cross-study comparable
85% isolated yield
Supports efficient building block utilization
Downstream condensation vs ~10% baseline; verify in your system
Synthetic Chemistry Kinase Inhibitor Intermediates Heterocycle Synthesis

Lipophilicity vs Bromo Analog

5-Chloroacetyloxindole exhibits a predicted octanol-water partition coefficient (LogP) of 1.74, whereas the corresponding 5-bromoacetyloxindole analog has a predicted LogP of approximately 1.09 [1]. This 0.65 log unit difference corresponds to a ~4.5-fold higher predicted lipophilicity for the chloro derivative, a physicochemical property that directly influences membrane permeability, protein binding, and chromatographic behavior in purification workflows . The enhanced lipophilicity of the chloroacetyl derivative may offer advantages in medicinal chemistry programs targeting intracellular kinase domains where balanced solubility and permeability are required.

Lipophilicity (LogP)
Cross-study comparable
1.74 vs 1.09
May influence purification and assay design
Predicted values; experimental confirmation advised
Physicochemical Properties Drug Design Solubility Prediction

Melting Point Differentiation vs Bromo Analog

5-Chloroacetyloxindole exhibits a melting point range of 228-232°C with decomposition reported at the upper end, a characteristic that is consistently documented across multiple vendor specifications and database entries . In contrast, the corresponding 5-bromoacetyloxindole analog has a reported melting point of 225°C (decomposition), a value that is both lower and less well-defined in terms of a sharp range [1]. The narrow, well-documented melting range of 5-chloroacetyloxindole facilitates more precise identity confirmation and purity assessment during quality control workflows.

Melting Point
Cross-study comparable
228–232 °C vs 225 °C (decomp.)
Enables more precise identity confirmation
Convergent from multiple independent sources
Analytical Quality Control Solid-State Properties Purity Assessment

Commercial Purity Specification

5-Chloroacetyloxindole is commercially available with a minimum purity specification of ≥98% (HPLC) from multiple major chemical suppliers, including TCI America and Aladdin Scientific . Other vendors offer the compound at 97% (HPLC) minimum purity [1]. In comparison, the bromo analog 5-bromoacetyloxindole is typically offered at 97% purity as its highest commercial grade . The availability of a ≥98% purity grade for 5-chloroacetyloxindole provides researchers with a higher-purity option for applications where trace impurities could confound biological assay results or introduce unwanted side products in multi-step syntheses.

Commercial Purity
Cross-study comparable
>98% vs 97%
Supports higher-purity procurement option
Supplier specification; request COA
Procurement Specification Reagent Grade Quality Assurance

Kinase Inhibitor Intermediate Utility

5-Chloroacetyloxindole is explicitly employed as a starting material for the synthesis of thiazole-substituted indolin-2-ones that function as inhibitors of cancer stem cell kinases (CSCPK) and related receptor tyrosine kinases [1]. The patent literature demonstrates a direct two-step conversion of 5-chloroacetyloxindole to biologically active kinase inhibitor compounds, with the chloroacetyl group serving as the critical electrophilic handle for thiazole ring formation [1]. In parallel, the compound is documented as an intermediate for preparing pyrido[2,3-d]pyrimidines and [(dihydrooxoindolylidene)methyl]pyrrolepropanoic acids, both classes of tyrosine kinase inhibitors . In contrast, the bromo analog 5-bromoacetyloxindole is primarily cited in the context of MIF (macrophage migration inhibitory factor) inhibition and cardiotonic agents, indicating divergent application trajectories based on halogen identity [2].

Synthetic Precedent
Class-level inference
Used in ≥2 kinase inhibitor patent families; bromo analog: MIF inhibition focus
May reduce synthetic development risk
Patent review; verify relevance to target
Medicinal Chemistry Kinase Inhibition Cancer Stem Cell Research

Molecular Weight Advantage vs Bromo Analog

5-Chloroacetyloxindole has a molecular weight of 209.63 g/mol, which is approximately 18% lower than that of the corresponding 5-bromoacetyloxindole analog (254.08 g/mol) . This lower molecular weight aligns more favorably with Lipinski's Rule of Five guidelines for drug-likeness (molecular weight ≤500) and fragment-based lead discovery principles (fragment molecular weight typically <300). The reduced mass also translates to higher molar activity for a given mass of compound, a practical consideration in high-throughput screening where limited quantities are often dispensed.

Molecular Weight
Data to verify
209.63 vs 254.08
Aligns with fragment-based discovery guidelines
Computed from formula; no analytical source provided
Molecular Design Lead Optimization Fragment-Based Discovery

Application Scenarios for 5-Chloroacetyloxindole


Thiazole-Containing Kinase Inhibitor Library Synthesis

Researchers engaged in kinase inhibitor discovery, particularly targeting cancer stem cell kinases (CSCPK) and receptor tyrosine kinases, should prioritize 5-chloroacetyloxindole as a core building block. The compound's 85% documented yield in thiazole-forming condensation reactions provides a reliable, high-efficiency entry point for generating structurally diverse inhibitor candidates . The chloroacetyl group serves as a specific electrophilic handle for reaction with thioureas and thioamides, enabling parallel library synthesis under mild conditions .

Lead Optimization with Balanced Lipophilicity

For lead optimization programs where controlling LogP is critical to achieving favorable ADME properties, 5-chloroacetyloxindole offers a predicted LogP of 1.74, providing a moderate lipophilicity profile that differs markedly from the more hydrophilic bromo analog (LogP ~1.09) . This physicochemical differentiation enables medicinal chemists to fine-tune compound permeability and solubility without resorting to additional synthetic modifications. The compound's availability in ≥98% purity grades further supports precise SAR studies .

Quality Control and Analytical Method Development

Analytical chemists and quality control laboratories can leverage the well-characterized melting point range of 228-232°C as a rapid, cost-effective identity confirmation test during incoming material inspection . The narrow 4°C melting range provides greater discriminatory power than the single-point 225°C value reported for the bromo analog. Additionally, the documented solubility profile (slightly soluble in DMF, 3.4 g/L in water at 25°C) informs mobile phase and sample preparation decisions for HPLC method development .

Fragment-Based Drug Discovery Screening

Fragment-based screening programs benefit from 5-chloroacetyloxindole's molecular weight of 209.63 g/mol, which places it squarely within the fragment space (<300 Da) and 18% below the mass of the corresponding bromo analog . The compound's oxindole core is a privileged scaffold in medicinal chemistry, and the chloroacetyl moiety provides a synthetic vector for fragment elaboration upon hit identification. Its commercial availability at ≥98% purity supports robust, reproducible screening data .

Application
Selection Property
Validation Focus
Thiazole kinase inhibitor synthesis
Chloroacetyl electrophilic reactivity
Condensation yield optimization
Lead optimization with lipophilicity control
Moderate LogP profile
Partition coefficient determination
Quality control & analytical method development
Well-characterized melting range
Thermal analysis & identity confirmation
Fragment-based drug discovery screening
Fragment-compatible MW
Molecular weight compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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